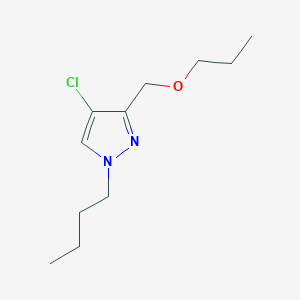
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the class of pyrazoles, which are known for their diverse biological activities.
Mecanismo De Acción
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression. 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole also activates the p53 pathway, which is responsible for inducing apoptosis in cancer cells. Furthermore, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been shown to modulate the activity of ion channels, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole also modulates the expression of various genes involved in inflammation and cancer progression. In addition, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to have anxiolytic and antidepressant effects, which could be attributed to its modulation of neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various assays. However, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has some limitations as well. It is relatively unstable and can degrade over time, which could affect the reproducibility of experiments. Furthermore, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has low solubility in aqueous solutions, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole. One potential direction is to further investigate its therapeutic potential in cancer and inflammation. Another direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to understand the mechanisms of action of 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole and to optimize its chemical properties for use in lab experiments.
Métodos De Síntesis
The synthesis of 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole involves the reaction of 4-chloro-3-(propoxymethyl)-1H-pyrazole with butyl lithium. The reaction takes place in a nonpolar solvent, such as tetrahydrofuran, at low temperatures. The product is then purified through column chromatography to obtain pure 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole.
Aplicaciones Científicas De Investigación
1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-butyl-4-chloro-3-(propoxymethyl)-1H-pyrazole has been found to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-butyl-4-chloro-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-3-5-6-14-8-10(12)11(13-14)9-15-7-4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLXBASWEPLJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

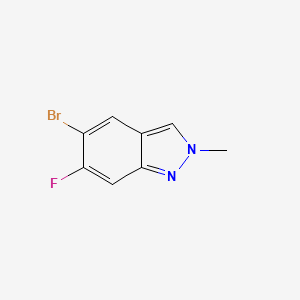
![tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2422407.png)
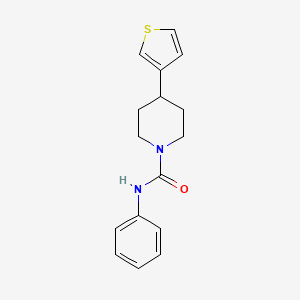
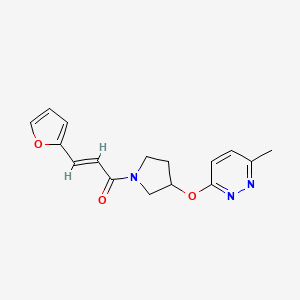

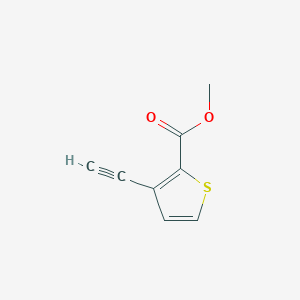
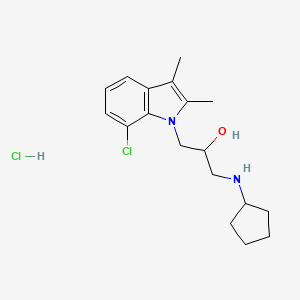

![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)
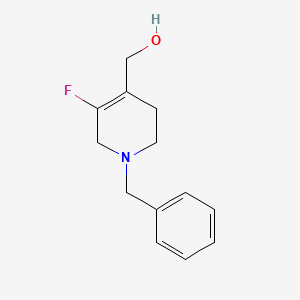
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)
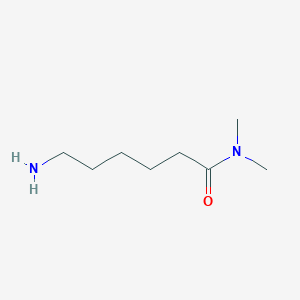
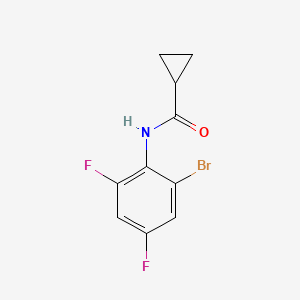
![7-Methylene-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2422426.png)